molecular formula C31H48 B608249 4,7-Methano-2,3,8-methenocyclopent(a)indene, dodecahydro-, stereoisomer, mixt. with methylcyclohexane and (3aalpha,4beta,7beta,7aalpha)-octahydro-4,7-methano-1H-indene CAS No. 82863-50-1

4,7-Methano-2,3,8-methenocyclopent(a)indene, dodecahydro-, stereoisomer, mixt. with methylcyclohexane and (3aalpha,4beta,7beta,7aalpha)-octahydro-4,7-methano-1H-indene

Cat. No. B608249
CAS RN: 82863-50-1
M. Wt: 420.72
InChI Key: DDZNRTJLFZLBPE-FBZJSIJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07718051B2

Procedure details

Running Reaction 2 at a 25% conversion of n-undecane gives the desired molar ratios of n-pentylbenzene and n-undecane in the synthetic JP-8 surrogate for mass and energy balance purposes:
Name
JP-8
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]>CC1CCCCC1.C1C[C@H]2[C@H]([C@H]3C[C@@H]2CC3)C1.C1C2C3C4C5C6CC4C(C56)C3C(C2)C1>[CH2:7]([C:6]1[CH:1]=[CH:2][CH:3]=[CH:4][CH:5]=1)[CH2:8][CH2:9][CH2:10][CH3:11].[CH3:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:1.2.3|

Inputs

Step One
Name
JP-8
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1CCCCC1.C1C[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C1.C1CC2CC1C3C2C4C5C3C6C4C6C5
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=CC=C1
Name
Type
product
Smiles
CCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.